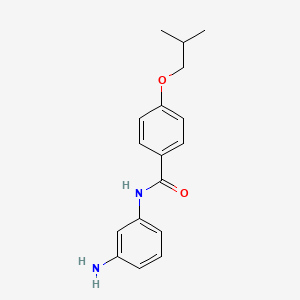

N-(3-Aminophenyl)-4-isobutoxybenzamide

説明

“N-(3-Aminophenyl)methanesulfonamide” is an organic compound with the empirical formula C7H10N2O2S . It’s used as a reactant for the preparation of biologically and pharmacologically active molecules .

Synthesis Analysis

The synthesis of similar compounds like Schiff bases has been reported. For example, two new Schiff bases were synthesized by a method involving reflux . The targeted compounds were characterized using spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

“N-(3-Aminophenyl)propanamide” has a molecular formula of C9H12N2O and an average mass of 164.204 Da . Its structure includes an amide bond, which is a common component in a broad range of natural products and biologically active compounds .

Chemical Reactions Analysis

In a study investigating the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives, ions formed through the N–O exchange were observed when there was an electron-donating group located at the anilide ring .

Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)propanamide” has a density of 1.2±0.1 g/cm3, a boiling point of 392.0±25.0 °C at 760 mmHg, and a flash point of 190.9±23.2 °C . It also has a molar refractivity of 49.4±0.3 cm3 and a polar surface area of 55 Å2 .

科学的研究の応用

Mass Spectrometry

“N-(3-Aminophenyl)-4-isobutoxybenzamide” and its derivatives have been used in the field of mass spectrometry. Specifically, they have been used in the study of fragmentation of protonated compounds in gas phase . The compound shows an interesting N–O exchange rearrangement via an Ion-Neutral Complex (INC) and then a water migration pathway .

Spectroscopic Characterization

The compound has been used in spectroscopic characterization studies. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of “N-(3-Aminophenyl)-4-isobutoxybenzamide”, was studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Chemical Synthesis

“N-(3-Aminophenyl)-4-isobutoxybenzamide” is also used in chemical synthesis. It’s a key ingredient in the production of various chemical compounds . However, more specific applications in this field are not mentioned in the available resources.

作用機序

While specific information on the mechanism of action of “N-(3-Aminophenyl)-4-isobutoxybenzamide” is not available, similar compounds like antibody-drug conjugates (ADCs) have been studied. ADCs have been shown to enhance the antitumor immunity effect on both pre-clinical models and clinical trials .

将来の方向性

ADCs are a promising therapeutic modality for cancer. More than 30 ADCs targeting 20 biomarkers are under clinical trials, including monotherapy or combination with others for multiple lines of therapy . The combination of ADCs and immune checkpoint inhibitors (ICIs) are expected in clinical trials .

特性

IUPAC Name |

N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDWRBAOSZVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-4-isobutoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

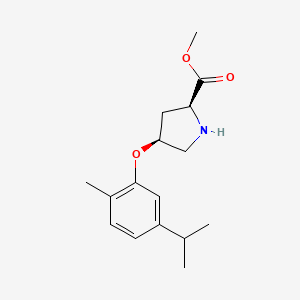

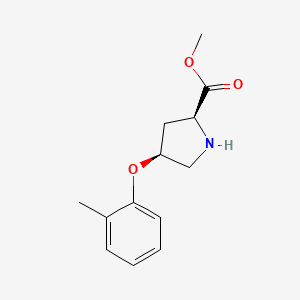

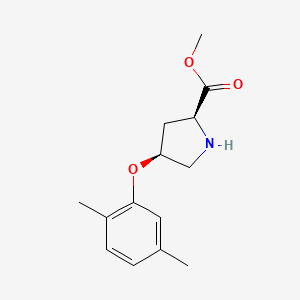

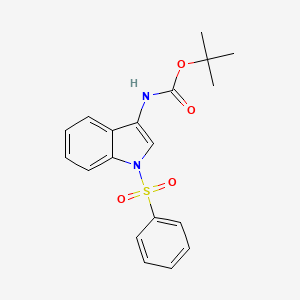

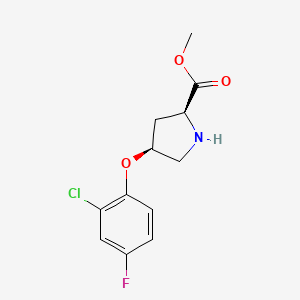

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)